molecular formula C12H12N2OS B14733623 2,2'-[Sulfinylbis(methylene)]dipyridine CAS No. 6075-48-5

2,2'-[Sulfinylbis(methylene)]dipyridine

Cat. No.: B14733623
CAS No.: 6075-48-5
M. Wt: 232.30 g/mol
InChI Key: SDEDMTHASZIXSG-UHFFFAOYSA-N
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Description

2,2’-[Sulfinylbis(methylene)]dipyridine is an organic compound with the molecular formula C12H10N2OS It is a derivative of dipyridine, where two pyridine rings are connected via a sulfinylbis(methylene) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Sulfinylbis(methylene)]dipyridine typically involves the reaction of 2,2’-bipyridine with a sulfinylating agent. One common method includes the use of dichloromethane as a solvent and a sulfinyl chloride as the sulfinylating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 2,2’-[Sulfinylbis(methylene)]dipyridine may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Sulfinylbis(methylene)]dipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.

    Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,2’-[Sulfinylbis(methylene)]dipyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2,2’-[Sulfinylbis(methylene)]dipyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s sulfinyl group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Dipyridyl disulfide
  • 2,2’-Bipyridine
  • 4,4’-Bipyridine

Uniqueness

2,2’-[Sulfinylbis(methylene)]dipyridine is unique due to its sulfinylbis(methylene) bridge, which imparts distinct chemical properties compared to other dipyridine derivatives

Properties

CAS No.

6075-48-5

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

2-(pyridin-2-ylmethylsulfinylmethyl)pyridine

InChI

InChI=1S/C12H12N2OS/c15-16(9-11-5-1-3-7-13-11)10-12-6-2-4-8-14-12/h1-8H,9-10H2

InChI Key

SDEDMTHASZIXSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CS(=O)CC2=CC=CC=N2

Origin of Product

United States

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